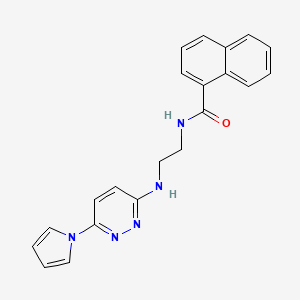

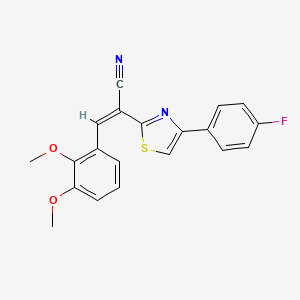

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis and Medicinal Applications

N-1-Naphthyl-3-oxobutanamide derivatives have been synthesized for heterocyclic synthesis, demonstrating their utility in creating bi- or tricyclic annulated pyridine derivatives containing a naphthyl moiety. These compounds have potential applications in medicinal chemistry due to their structural complexity and potential biological activity (Hussein et al., 2009).

Antibacterial Agents

Pyridonecarboxylic acids, sharing structural similarities with the query compound, have been explored as antibacterial agents. The synthesis and antibacterial activity of these compounds have been extensively studied, indicating their efficacy against various bacterial strains (Egawa et al., 1984).

Bridging Ligands in Coordination Chemistry

The synthesis of polypyridyl bridging ligands with proximal multidentate binding sites showcases the application of such naphthyridine derivatives in creating complex ligand systems for coordination chemistry, potentially useful in catalysis and material science (Zong et al., 2006).

Neurological Disease Imaging

A derivative of naphthyridine, utilized in conjunction with positron emission tomography, has enabled the localization and load determination of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This application represents a significant advancement in diagnostic imaging for neurological conditions (Shoghi-Jadid et al., 2002).

Water Oxidation Catalysts

Ruthenium complexes utilizing bridging ligands derived from pyridazine and naphthyridine have shown promise in water oxidation, a critical reaction for artificial photosynthesis and renewable energy technologies (Zong & Thummel, 2005).

Enantioselective Catalysis

Pyrrolidine-based amino alcohols, including those derived from naphthamide structures, have been used as chiral ligands in the enantioselective alkylation of benzaldehyde, highlighting their utility in asymmetric synthesis (Gonsalves et al., 2003).

Wirkmechanismus

Target of Action

The primary target of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-naphthamide is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen molecules, which are essential components of the extracellular matrix in various tissues.

Mode of Action

This compound interacts with collagen prolyl-4-hydroxylase, inhibiting its function . This interaction disrupts the normal process of collagen synthesis, leading to changes in the structure and composition of the extracellular matrix.

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase by this compound affects the collagen synthesis pathway . This pathway is responsible for the production of collagen, a key structural protein in the body. The downstream effects of this disruption can lead to alterations in tissue structure and function.

Result of Action

The molecular and cellular effects of this compound’s action include a potential effect on suppressing the production of collagen in vitro . This could lead to changes in the extracellular matrix, affecting tissue structure and potentially influencing various physiological processes.

Eigenschaften

IUPAC Name |

N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O/c27-21(18-9-5-7-16-6-1-2-8-17(16)18)23-13-12-22-19-10-11-20(25-24-19)26-14-3-4-15-26/h1-11,14-15H,12-13H2,(H,22,24)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNLHNCKUQHETG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCNC3=NN=C(C=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

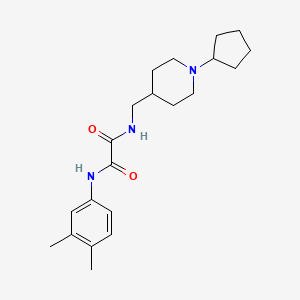

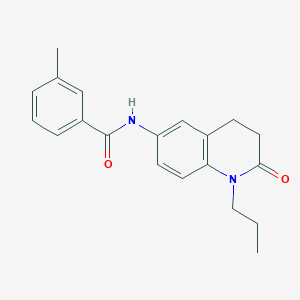

![2-[[1-(2-Methylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2966464.png)

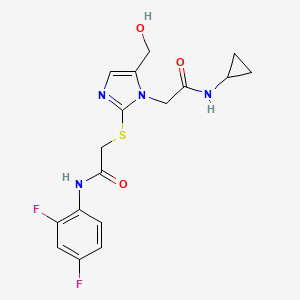

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2966465.png)

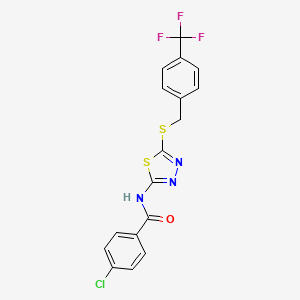

![4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2966478.png)